Hellebrin
Description
Classification within Cardiac Glycosides and Bufadienolides
Hellebrin is classified as a cardiotonic steroid, a group of organic compounds known to exert powerful effects on the heart. frontiersin.orgcornell.edu These steroids are often referred to as cardiac glycosides, which are characterized by a steroid core linked to a sugar moiety and an unsaturated lactone ring. frontiersin.orgnih.gov Cardiac glycosides are broadly divided into two main types based on the structure of the lactone ring: cardenolides and bufadienolides. cornell.edunih.govwikipedia.org
This compound belongs to the bufadienolide subclass. cornell.eduwikipedia.org Bufadienolides are C24 steroids distinguished by a six-membered lactone ring with two double bonds, known as an α-pyrone ring, attached at the C-17 position of the steroid nucleus. nih.gov This structure differentiates them from cardenolides, which possess a five-membered lactone ring. cornell.eduwikipedia.org The aglycone, or non-sugar portion, of this compound is known as hellebrigenin (B1673045). cornell.edu
Table 1: Hierarchical Classification of this compound
| Level | Classification |
|---|---|
| Superclass | Steroids |
| Class | Cardiotonic Steroids (Cardiac Glycosides) |
| Subclass | Bufadienolides |
| Specific Compound | This compound |
This compound is a phytochemical, meaning it is produced by plants. researchgate.net It is primarily isolated from various species of the genus Helleborus, which belongs to the Ranunculaceae (buttercup) family. researchgate.netcabidigitallibrary.org These perennial, flowering plants are native to Europe and parts of Asia. cabidigitallibrary.orggardenia.netplantdelights.com The genus Helleborus encompasses over 20 species, many of which are known to contain this compound and other bioactive compounds. cabidigitallibrary.orgnih.gov
The roots and rhizomes of Helleborus plants are particularly rich sources of these chemical constituents. cabidigitallibrary.org this compound has been identified in several species, including but not limited to:
Helleborus niger (Christmas Rose) cornell.educlemson.edu
Helleborus purpurascens cabidigitallibrary.orgmdpi.com
Helleborus odorus cabidigitallibrary.org
Helleborus cyclophyllus medcraveonline.com
Helleborus viridis cornell.edu
Table 2: Botanical Sources of this compound
| Genus | Family | Notable Species | Common Name |
|---|---|---|---|
| Helleborus | Ranunculaceae | H. niger | Christmas Rose |
| H. purpurascens | Purple Hellebore | ||
| H. odorus | Fragrant Hellebore | ||
| H. cyclophyllus | - | ||
| H. viridis | Green Hellebore |
The use of Helleborus species in traditional medicine has a long and complex history, dating back to ancient times. cabidigitallibrary.orgaplacebetweenthetrees.com These plants, often referred to as hellebores, were recognized for their potent physiological effects, although their toxicity was also well-known. aplacebetweenthetrees.comncsu.edu The name Helleborus itself is derived from the Greek words "helein" (to injure) and "bora" (food), referencing the plant's poisonous nature. ncsu.edu
In European folk medicine, various hellebore species were used for a wide range of ailments. cabidigitallibrary.orgmdpi.comnih.gov The roots and rhizomes were the primary parts used for medicinal preparations. cabidigitallibrary.org Some of the traditional applications included:
Purgative and Emetic: Hellebores were commonly used to induce vomiting and diarrhea, a practice believed to purge the body of illness. cabidigitallibrary.org
Treatment of Mental Illness: Historically, hellebore was famously, though incorrectly, believed to be a cure for insanity and melancholy. aplacebetweenthetrees.com
Cardiovascular and Psychiatric Disorders: Helleborus purpurascens, despite its toxicity, has been used in traditional medicine for various conditions, including psychiatric and cardiovascular ailments. nih.gov
Veterinary Medicine: There is a long-standing tradition of using hellebore species in ethnoveterinary medicine. researchgate.net
It is crucial to note that the historical use of Helleborus was fraught with danger due to the narrow therapeutic window of its active compounds. cornell.edu
Significance of Cardiotonic Steroids as Pharmacological Agents in Research
Cardiotonic steroids, including both cardenolides and bufadienolides, are a significant class of compounds in pharmacology and biomedical research. frontiersin.orgnih.gov Their primary and most well-known mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, also known as the sodium pump. cornell.edumdpi.com This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across cell membranes, which is vital for numerous cellular functions. mdpi.com
The inhibition of the sodium pump by cardiotonic steroids leads to an increase in intracellular sodium, which in turn increases intracellular calcium, enhancing the contractility of the heart muscle. cornell.edu This cardiotonic effect has been the basis for their clinical use in treating heart failure and certain cardiac arrhythmias. frontiersin.orgnih.govwikipedia.org
Beyond their effects on the cardiovascular system, recent research has unveiled a much broader spectrum of pharmacological activities for cardiotonic steroids, making them valuable tools and potential therapeutic leads in various research areas: frontiersin.orgnih.gov
Anti-tumor Activity: Many studies have shown that cardiotonic steroids can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). nih.govmedcraveonline.com
Antiviral Properties: Research has indicated that these compounds may possess antiviral activity, including against HIV-1. frontiersin.orgnih.gov
Neuroprotection and Neurological Effects: Some cardiotonic steroids have been found to have pharmacological activities in the nervous system, including neuroprotective effects. frontiersin.orgnih.gov
Immune System Modulation: These compounds can also influence the immune system and have shown potential in modulating inflammatory responses. frontiersin.orgnih.gov
This expanding understanding of their biological roles has revitalized interest in cardiotonic steroids as multifaceted pharmacological agents. frontiersin.orgresearchgate.net
Overview of this compound's Research Trajectory and Therapeutic Potential
This compound, as a representative bufadienolide, is a subject of ongoing scientific investigation to elucidate its full therapeutic potential. researchgate.net Research into this compound and its aglycone, hellebrigenin, has demonstrated a range of biological activities, with a primary focus on its cardiotonic and anticancer properties.
The research trajectory for this compound has moved from its initial identification as a toxic component of Helleborus plants to a molecule of interest for drug development. researchgate.net Key areas of its therapeutic potential that are being actively explored include:
Anticancer Effects: A significant body of research has focused on the antiproliferative and cytotoxic effects of this compound and hellebrigenin against various cancer cell lines. nih.gov Studies have shown its potential against breast, lung, melanoma, and pancreatic cancer cells. nih.gov A notable aspect of its anticancer potential is the ability to selectively induce apoptosis in cancer cells over normal cells, suggesting a promising therapeutic window. medcraveonline.com
Cardiotonic Activity: As a cardiac glycoside, this compound inherently possesses cardiotonic properties. cornell.edu Its mechanism involves the inhibition of the Na+/K+-ATPase, similar to other compounds in its class. nih.gov
Mitochondrial Effects: Recent studies have highlighted that this compound can impact mitochondrial function, leading to a significant reduction in the oxygen consumption rate in cancer cells. nih.gov
The potent bioactivity of this compound continues to make it a valuable compound for biomedical research, with the potential for developing new therapeutic strategies, particularly in oncology. researchgate.net
Table 3: Investigated Therapeutic Potential of this compound
| Area of Research | Investigated Effect | Mechanism of Action |
|---|---|---|
| Oncology | Antiproliferative, Cytotoxic, Apoptosis Induction | Inhibition of Na+/K+-ATPase, Impact on Mitochondrial Respiration |
| Cardiology | Cardiotonic (Increased heart muscle contractility) | Inhibition of Na+/K+-ATPase |
Structure
2D Structure
Properties
CAS No. |
13289-18-4 |
|---|---|
Molecular Formula |
C36H52O15 |
Molecular Weight |
724.8 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1 |
InChI Key |
DCSLTSSPIJWEJN-YRFFWODSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Appearance |
Assay:≥99%A solid |
Other CAS No. |
13289-18-4 |
Pictograms |
Acute Toxic |
Synonyms |
3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide corelborin corelborine hellebrin |
Origin of Product |
United States |
Isolation, Characterization, and Synthetic Methodologies of Hellebrin and Its Analogues
Isolation of Hellebrin from Natural Sources
This compound is primarily isolated from plants belonging to the Ranunculaceae family, particularly various species of the Helleborus genus. Noteworthy sources include Helleborus foetidus, Helleborus orientalis, Helleborus niger (commonly known as Christmas rose or black hellebore), Helleborus purpurascens, Helleborus atrorubens, Helleborus dumetorum, and Helleborus multifidus google.comaacrjournals.orgnih.govcornell.eduontosight.ai. Helleborus niger is particularly recognized for containing this compound in its roots and rhizomes wikipedia.orgnih.gov.
Table 1: Natural Sources of this compound
| Plant Species | Family | Primary Location of this compound |
| Helleborus foetidus | Ranunculaceae | Whole plant |
| Helleborus orientalis | Ranunculaceae | Whole plant |
| Helleborus niger | Ranunculaceae | Roots and rhizomes |
| Helleborus purpurascens | Ranunculaceae | Roots and rhizomes |
| Helleborus atrorubens | Ranunculaceae | Whole plant |
| Helleborus dumetorum | Ranunculaceae | Whole plant |
| Helleborus multifidus | Ranunculaceae | Whole plant |
Extraction and Purification Protocols for this compound
The extraction and purification of this compound from plant material typically involve a series of solvent-based methods and chromatographic techniques. A common approach begins with the defating of the powdered plant material, such as roots or rhizomes, often performed in a Soxhlet apparatus using a non-polar solvent like petroleum ether researcher.lifethieme-connect.comthieme-connect.com. Following defating, the active compounds, including this compound, are extracted using more polar solvents. Methanol (B129727) is frequently employed for sequential extractions, with studies suggesting that three repeated extractions with methanol (e.g., 40 ml portions for 60 minutes each, or a drug-solvent ratio of 1:20) can effectively exhaust this compound from the plant material researcher.lifethieme-connect.comthieme-connect.com. Ethanol (95%) has also been used for continuous extraction farmaciajournal.com.
After extraction, the combined methanolic or ethanolic extracts are concentrated under low pressure, often at moderate temperatures (e.g., 30-40°C) to yield a residue google.comthieme-connect.com. Purification of this compound from this crude extract is typically achieved through chromatographic methods. Thin layer chromatography (TLC) on silica (B1680970) gel plates is a widely used technique for separation and monitoring, often employing solvent systems such as chloroform-methanol-water (10:2:0.15) researcher.lifethieme-connect.comthieme-connect.com. Column chromatography, particularly with silicic acid as the stationary phase and eluents like chloroform/methanol mixtures, is also utilized for further purification google.comfarmaciajournal.com.
Semi-synthetic and Total Synthetic Approaches to this compound and Hellebrigenin (B1673045)
Beyond direct isolation from natural sources, this compound and its aglycone, hellebrigenin, can be obtained through chemical synthesis or semi-synthetic modifications google.com. The development of these synthetic routes allows for the production of derivatives with potentially altered properties and for detailed structure-activity relationship studies.
Bioconversion Pathways for Hellebrigenin Production
Hellebrigenin, the aglycone of this compound, can be efficiently produced from this compound through bioconversion, primarily via enzymatic hydrolysis aacrjournals.orgresearchgate.net. Glycolytic enzymes, such as cellulase (B1617823) or naringinase, are effective in cleaving the glycosidic bonds of this compound to yield hellebrigenin google.comaacrjournals.orgresearchgate.netacs.org. This enzymatic approach provides a good yield of hellebrigenin google.comacs.org.
Chemical Modifications and Derivative Synthesis of this compound
Chemical modifications of this compound and hellebrigenin are crucial for generating novel derivatives and analogues. These modifications often involve exploring specific positions on the molecular structure to introduce new functional groups or alter existing ones google.comaacrjournals.org. For hellebrigenin, positions 3 and 19 are particularly amenable to chemical exploration aacrjournals.org.
A notable example is the synthesis of hellebrigenin 3-acetate, which can be achieved by acetylating hellebrigenin. This process typically involves the reaction of hellebrigenin with acetic anhydride (B1165640), often in the presence of a catalyst researchgate.netontosight.ai. Another method for preparing hellebrigenin diacetate involves acetylation with isopropenyl acetate (B1210297) and p-toluene-sulfonic acid researchgate.netacs.org. Hellebrigenin 3,5-diacetate has also been isolated and characterized researchgate.netacs.org. Furthermore, derivatives such as the 3-iodoacetate and 3-bromoacetate of hellebrigenin have been synthesized, demonstrating the potential for introducing halogenated functionalities ebi.ac.uk.
Table 2: Key Chemical Modifications and Derivatives
| Starting Compound | Reaction Type | Reagents/Conditions | Product Derivative(s) | Reference |
| This compound | Hydrolysis | Glycolytic enzyme (Cellulase, Naringinase) | Hellebrigenin | google.comaacrjournals.org |
| Hellebrigenin | Acetylation | Acetic anhydride (+ catalyst) | Hellebrigenin 3-acetate | researchgate.netontosight.ai |
| Hellebrigenin | Acetylation | Isopropenyl acetate, p-toluene-sulfonic acid | Hellebrigenin 3,5-diacetate | researchgate.netacs.org |
| Hellebrigenin | Substitution | Iodoacetate, Bromoacetate | Hellebrigenin 3-iodoacetate, 3-bromoacetate | ebi.ac.uk |
| Hellebrigenin | Oxidation | Various oxidizing agents | Oxidized derivatives | |
| Hellebrigenin | Substitution | Various reducing agents (at C-3 and C-19) | Reduced derivatives |
Advanced Analytical Techniques for Structural Elucidation and Characterization of this compound in Research
Accurate structural elucidation and characterization of this compound and its derivatives are paramount in chemical and pharmacological research. A suite of advanced analytical techniques is routinely employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the complete structure and stereochemistry of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques allow for the assignment of proton and carbon NMR signals, revealing connectivity and spatial relationships within the molecule researcher.liferesearchgate.netd-nb.infoscribd.com.
Mass Spectrometry (MS): Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which aid in structural confirmation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely applied nih.govresearchgate.netd-nb.infoscribd.combch.rokcl.ac.ukchemijournal.com. For instance, ESI positive ionization full scan LC-MS has been used to identify hellebrigenin 3-acetate bch.ro.
X-ray Crystallography: While not explicitly detailed for this compound in the provided search results, X-ray crystallography is a powerful technique for unequivocally determining the three-dimensional structure of crystalline compounds, providing precise atomic coordinates and bond lengths researchgate.net.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy: UV and IR spectroscopy are used to identify characteristic functional groups present in the this compound molecule. UV-Vis spectroscopy can indicate the presence of chromophores, such as unsaturated systems, while IR spectroscopy reveals vibrational modes corresponding to specific bonds (e.g., hydroxyl, carbonyl groups) farmaciajournal.comresearchgate.netbch.roresearchgate.net.
Elemental Analysis: This technique determines the elemental composition (e.g., carbon, hydrogen, oxygen) of the purified compound, which helps confirm the molecular formula farmaciajournal.comresearchgate.net.
These techniques, often used in combination, provide a robust framework for the comprehensive structural elucidation and characterization of this compound and its diverse analogues in research settings.
Molecular and Cellular Mechanisms of Hellebrin S Biological Action
Hellebrin as a Sodium Pump (Na+/K+-ATPase) Inhibitor
This compound is classified as a cardiac glycoside belonging to the bufadienolide class, known for their ability to potently inhibit the Na+/K+-ATPase wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgmdpi.com. This inhibition occurs through this compound's direct binding to the enzyme, thereby blocking its canonical ion-pumping function and its non-canonical role as a receptor for cardiac glycosides wikipedia.orgwikipedia.orgwikipedia.org. The Na+/K+-ATPase is a transmembrane protein complex found in all higher eukaryotes, essential for maintaining ionic and osmotic balance by actively transporting three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell at the expense of ATP hydrolysis wikipedia.orgwikidoc.orgfishersci.nl. Inhibition of this pump by this compound leads to an elevation of intracellular sodium concentration, which subsequently activates the Na+/Ca2+-exchanger, resulting in an increase in intracellular calcium levels mdpi.com.
The Na+/K+-ATPase is composed of catalytic alpha (α) subunits and regulatory beta (β) subunits fishersci.nluni.luuni.lu. Mammalian cells express four α-isoforms (α1-α4) and three β-isoforms (β1-β3), which exhibit distinct tissue-specific distributions and physiological functions uni.luuni.lunih.gov. Research indicates that this compound, along with its aglycone form hellebrigenin (B1673045), demonstrates a preferential binding affinity for the α1β1 subunit of the human Na+/K+-ATPase wikipedia.orgwikipedia.orgfishersci.nlguidetopharmacology.org. Specifically, this compound and hellebrigenin exhibit approximately a 2-fold higher binding affinity for the α1β1 complex compared to the α2β1 or α3β1 complexes fishersci.nlguidetopharmacology.org. This binding profile contrasts with some other cardiac steroid glycosides, such as digoxin, which may display a higher affinity for the α2β1 and α3β1 complexes fishersci.nlguidetopharmacology.org. The α1-isoform is widely expressed across various cell types and is notably predominant in the kidneys and liver uni.lu. Furthermore, the α1-subunit is frequently found to be upregulated in several cancer types, including non-small cell lung carcinoma (NSCLC), renal cell carcinoma, glioma, and melanoma fishersci.nluni.lu.
A significant correlation has been established between the in vitro growth inhibitory concentration (IC50) of this compound in human cancer cells and its inhibition constant (Ki) for purified human α1β1 Na+/K+-ATPase activity wikipedia.orgwikipedia.orgwikidata.orgfishersci.nlguidetopharmacology.org. This correlation underscores the Na+/K+-ATPase as a primary target for this compound's anticancer effects. This compound demonstrates potent growth inhibitory effects in various human cancer cell lines, with reported GI50 values ranging from 6 to 58 nM wikipedia.orgwikipedia.org. A common feature observed across cells treated with cardiac glycosides, including this compound, is a notable reduction in the oxygen consumption rate, indicating a direct impact on mitochondrial oxidative phosphorylation wikidata.orgfishersci.nlguidetopharmacology.org.
Signal Transduction Pathways Modulated by this compound
Beyond its role in ion transport, the Na+/K+-ATPase acts as a versatile signal transducer, and this compound's interaction with this enzyme modulates several intracellular signaling pathways.
The surface-expressed Na+/K+-ATPase is recognized as a non-canonical receptor for cardiotonic steroids, including this compound, and its binding can trigger multiple signaling cascades, particularly within cancer cells wikipedia.orgfishersci.nlguidetopharmacology.orgciteab.com. The aberrant expression and activity of Na+/K+-ATPase are implicated in the development and progression of various cancers, making it a crucial target for anticancer drug development wikidoc.orgguidetopharmacology.orgwikidoc.orgfishersci.ca. The enzyme communicates with intracellular organelles by interacting with neighboring membrane proteins and organizing cytosolic cascades of signaling proteins guidetopharmacology.org. This signal transducing function of Na+/K+-ATPase can regulate the concentration of intracellular calcium ions, thereby influencing cellular metabolic activities wikidoc.org.
This compound, or its aglycone hellebrigenin, significantly modulates several key downstream signaling cascades:
MAPK Pathway : Hellebrigenin has been shown to reduce the phosphorylation of components within the Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular Signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinases (JNK) guidetopharmacology.orgciteab.comnih.govnih.govguidetopharmacology.org. This downregulation of MAPK signaling is implicated in triggering caspase-mediated apoptosis guidetopharmacology.orgciteab.comnih.gov. In some contexts, p38 MAPK activation has been observed, and its inhibition can enhance the cytotoxicity of this compound derivatives, suggesting a pro-survival role for p38 MAPK in certain cancer cells citeab.com.
Src Pathway : The Na+/K+-ATPase forms functional complexes with other membrane proteins, including caveolin-1, Src kinase, and Epidermal Growth Factor Receptor (EGFR), which are crucial for activating multiple signaling cascades fishersci.nl. Src kinase activation can lead to the phosphorylation of EGFR and subsequent activation of the Ras/Raf/MEK/ERK1/2 pathway uni.lu. Inhibition of the Na+/K+-ATPase by cardiac glycosides can suppress Src activity through a tyrosine residue located on the α-subunit of the pump uni.lu.
Akt Pathway : Hellebrigenin has been found to inhibit the expression and phosphorylation of Akt citeab.com. Studies indicate that silencing Akt with siRNA can significantly block cell cycle arrest while simultaneously enhancing apoptosis induced by hellebrigenin citeab.com. Conversely, activation of Akt by human insulin-like growth factor I (hIGF-I) can attenuate hellebrigenin-induced cell death citeab.com.
NF-κB : Other cardiotonic steroids, such as bufalin (B1668032) and oleandrin, have been observed to block tumor cell proliferation and induce apoptosis at low concentrations in tumors that exhibit constitutive activation of the Nuclear Factor-kappa B (NF-κB) pathway guidetopharmacology.org.
Mechanisms of Cell Death Induction by this compound in Cancer Cells
This compound and its aglycone hellebrigenin induce cell death in cancer cells through a multifaceted array of mechanisms, including apoptosis and autophagy guidetopharmacology.orgciteab.comnih.govfishersci.semims.comwikidata.org.
Apoptosis Induction : this compound is a known inducer of caspase-dependent apoptosis wikipedia.orgwikipedia.org. Hellebrigenin activates key apoptotic executioners such as PARP and caspases (caspase-3, caspase-8, and caspase-9) guidetopharmacology.orgciteab.comnih.gov. It modulates the balance of pro- and anti-apoptotic proteins, leading to the downregulation of antiapoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bak guidetopharmacology.orgciteab.comnih.govfishersci.se. Furthermore, hellebrigenin treatment increases the expression of death receptors including Fas, DR5, DcR2, and DcR3 in oral cancer cells, indicating the induction of apoptosis through both intrinsic and extrinsic pathways guidetopharmacology.orgciteab.comnih.gov. A critical event in hellebrigenin-induced apoptosis is the disruption of mitochondrial membrane potential, followed by the release of cytochrome c into the cytosol and the subsequent activation of caspases and PARP guidetopharmacology.orgciteab.comnih.govmims.comthegoodscentscompany.com. Hellebrigenin also specifically suppresses the expression of X-linked inhibitor of apoptosis protein (XIAP), a potent endogenous inhibitor of apoptosis citeab.comnih.govnih.gov.
Cell Cycle Arrest : Hellebrigenin exerts its cytotoxic effects by inducing cell cycle arrest, primarily at the G2/M phase guidetopharmacology.orgciteab.comnih.govmims.comwikidata.orgcdutcm.edu.cn. This arrest is associated with the downregulation of cell cycle-related proteins, including cyclins A2, B1, and D3, as well as Cdc2, CDK4, and CDK6 guidetopharmacology.orgciteab.comnih.gov. Concurrently, there is an upregulation of p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle inhibition citeab.com.
Autophagy Promotion : Studies have shown that hellebrigenin can promote autophagy in various cancer cell types, including pancreatic carcinoma cells and colorectal cancer cells guidetopharmacology.orgciteab.comfishersci.semims.comwikidata.org.
Reactive Oxygen Species (ROS) Generation : Hellebrigenin has been observed to induce the production of intracellular reactive oxygen species (ROS), which can act as signaling molecules to trigger cancer cell apoptosis nih.govfishersci.semims.com.
DNA Damage : Research indicates that hellebrigenin can induce DNA damage, specifically leading to DNA double-stranded breaks thegoodscentscompany.com.
Preclinical Efficacy Studies of Hellebrin in Disease Models
In Vitro Antiproliferative and Cytotoxic Activity of Hellebrin in Cancer Cell Lines
This compound demonstrates considerable antiproliferative and cytotoxic effects across a spectrum of human and mouse cancer cell lines. researchgate.netcabidigitallibrary.org Its ability to inhibit cellular proliferation and induce cell death has been a consistent finding in various in vitro assays.
This compound has shown significant cytotoxic activity against a wide range of cancer cell types. Studies have reported its efficacy in human lung cancer cell lines (H1299, A-549) and breast cancer cell lines (MCF-7, BT-20, MDA-MB-231). researchgate.netcabidigitallibrary.orguaic.roresearchgate.netresearchgate.netresearchgate.netdergipark.org.trresearchgate.net Specifically, this compound exhibited an IC50 value of approximately 1391 nM on MCF-7 cells and about 65.1 nM on H1299 cells, indicating greater cytotoxicity against H1299 lung cancer cells compared to MCF-7 breast cancer cells. cabidigitallibrary.org
Beyond breast and lung cancers, this compound, or its closely related aglycone hellebrigenin (B1673045), has demonstrated in vitro toxicity against colorectal cancer (DLD-1, HCT-116), glioblastoma (U373, U-87 MG), prostate cancer (PC-3), colon cancer (HCT-116), pancreatic cancer (SW-1990, BxPC-3), leukemia (Jurkat, HL-60), thyroid cancer (K1, TPC1), and melanoma (SKMEL-28) cell lines. researchgate.netnih.govd-nb.infouaic.roresearchgate.netmedcraveonline.comresearchgate.netsemanticscholar.orgresearchgate.net
Table 1: this compound's In Vitro Cytotoxicity (IC50 values)
| Cancer Cell Line | IC50 (nM) | Reference |
| MCF-7 (Breast) | ~1391 | cabidigitallibrary.org |
| H1299 (Lung) | ~65.1 | cabidigitallibrary.org |
A crucial aspect of this compound's therapeutic potential is its observed selectivity towards malignant cells over normal human cells. Cardiotonic steroids, including this compound, are reported to selectively induce apoptosis in cancer cells, suggesting a promising therapeutic window. researchgate.netmedcraveonline.commedcraveonline.com For instance, studies evaluating the cytotoxic activity of Helleborus cyclophyllus extract, which contains this compound, demonstrated that normal human cell lines (Nthy-ori 3.1, healthy donor's leukocytes) were at least 2.5 to 10 times more resistant to its cytotoxic action compared to cancer cell lines (PC3, TPC1, K1). medcraveonline.commedcraveonline.com This differential sensitivity highlights this compound's potential for targeted anticancer therapy.
The time-dependent effects of this compound on cellular viability and proliferation have been assessed using various methods, including the MTT assay and xCELLigence real-time cell analysis (RTCA). researchgate.netcabidigitallibrary.orgresearchgate.netdergipark.org.trsemanticscholar.orgresearchgate.netnih.gov These assays have consistently shown a significant decrease in cell viability with increasing concentrations of this compound in cancer cell lines. researchgate.netresearchgate.netdergipark.org.tr For example, in breast (MCF-7) and lung (H1299) cancer cells, the viability decreased after a certain period of this compound application, while the viability of control groups continued to increase over time. researchgate.netresearchgate.netdergipark.org.trresearchgate.net This time-dependent reduction in viability underscores this compound's sustained antiproliferative effects.
In Vivo Anti-tumor Activity of this compound in Xenograft Models
The in vivo anti-tumor activity of this compound has been investigated in various preclinical models, primarily rodent xenograft models, to assess its ability to inhibit tumor growth and induce regression in a living system.
Rodent models, particularly immunodeficient mice and rats, are widely utilized for preclinical efficacy screening of anticancer agents. aacrjournals.orgherabiolabs.comnih.gov this compound has been used in a colorectal cancer (CRC) HCT-116 xenograft mouse model. researchgate.net Furthermore, derivatives of this compound have been evaluated for their maximum tolerated dose in vivo in rodents, indicating ongoing research into their systemic effects. aacrjournals.org While direct in vivo studies on this compound are less numerous than in vitro ones, its aglycone, hellebrigenin, has demonstrated in vivo anti-tumor effects, suppressing tumor volume in nasopharyngeal carcinoma xenograft models without affecting body weight. nih.gov Hellebrigenin also reduced tumor weight and induced alterations in the expression of apoptotic proteins in breast cancer xenograft models. researchgate.net
In the context of in vivo studies, the primary endpoints are the inhibition of tumor growth and, ideally, tumor regression. While specific detailed data on this compound-induced tumor regression in xenograft models is limited in the provided search results, the use of this compound in the HCT-116 xenograft mouse model suggests an evaluation of its impact on tumor progression. researchgate.net For the related compound hellebrigenin, studies in nasopharyngeal carcinoma xenograft models have shown suppression of tumor volume. nih.gov General principles of evaluating tumor growth inhibition and regression in xenograft models involve assessing tumor volume changes over time. nih.govnih.gov
This compound's Role in Overcoming Multidrug Resistance (MDR) Phenotypes
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide array of structurally and functionally unrelated anticancer drugs fishersci.calabsolu.ca. This compound has shown considerable promise in overcoming MDR phenotypes in various cancer cell models nih.govcabidigitallibrary.orgfishersci.seuni.lu. Its ability to reduce MDR resistance has been highlighted in several preclinical evaluations cabidigitallibrary.orgfishersci.se. Many ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), are known to contribute significantly to MDR by actively pumping drugs out of cancer cells fishersci.canih.govlabsolu.caresearchgate.net.
Specific Mechanisms of MDR Reversal by this compound
The primary mechanism by which this compound exerts its anti-MDR effects is through its potent inhibition of the Na+/K+-ATPase (sodium-potassium pump) cabidigitallibrary.orgfishersci.seaacrjournals.org. This transmembrane protein complex is crucial for maintaining cellular ionic and osmotic balance and has emerged as a potential target in cancer therapy due to its aberrant expression and activity in various cancers nih.govaacrjournals.org. By binding to and inhibiting Na+/K+-ATPase, this compound disrupts the active efflux of sodium ions and reuptake of potassium ions, thereby regulating intracellular signaling pathways nih.govcabidigitallibrary.orgfishersci.seuni.lumims.com. This inhibition of the Na+/K+-ATPase complex is crucial in preventing the development of cancer cells' resistance to treatment guidetopharmacology.org.
This compound demonstrates a greater affinity for the α1-isoform of the Na+/K+-ATPase wikipedia.org. Both this compound and its aglycone, hellebrigenin, exhibit similar binding profiles to the alpha subunits of this enzyme mdpi.comfishersci.canih.gov. Beyond its direct impact on ion transport, this compound's effects on MDR reversal are also linked to its ability to induce caspase-dependent apoptosis and influence mitochondrial oxidative phosphorylation in cancer cells cabidigitallibrary.orgfishersci.se. This multifaceted action, primarily mediated through Na+/K+-ATPase inhibition, contributes to its potential in circumventing drug resistance.
Structure Activity Relationships of Hellebrin and Its Derivatives
Identification of Key Structural Features for Hellebrin's Biological Activity
The core structure of this compound, consisting of its steroid nucleus and the lactone ring, is fundamental to its activity. However, the attached sugar moiety and specific hydroxyl groups also play significant roles.
Cardiac glycosides, including this compound, contain a sugar moiety typically attached at the C-3β position of the steroid nucleus. nuph.edu.ua While the fundamental pharmacological activity is attributed to the aglycone (the non-sugar part), the sugar component significantly modifies the compound's activity and pharmacokinetic behavior. nuph.edu.ua Sugars can influence properties such as water solubility and diffusion across membranes, thereby affecting the absorption and transport rates of the compounds within the body. nuph.edu.ua For many cardiac glycosides, the presence of the sugar moiety generally increases both potency and toxicity. nuph.edu.ua
This compound is a glycoside, while its aglycone form, hellebrigenin (B1673045), lacks the sugar moiety. google.comnih.gov Typically, aglycones of cardiotonic steroids exhibit weaker binding affinity and in vitro anticancer activity compared to their corresponding glycosides. nih.gov However, the this compound/hellebrigenin pair presents a notable exception to this rule. nih.govbiocrick.com Studies have demonstrated that hellebrigenin can be as potent as this compound in inhibiting in vitro cancer cell growth. nih.govbiocrick.comresearchgate.net For instance, in human lung adenocarcinoma A549 cells, this compound and hellebrigenin showed IC values of 6 µM and 3 µM, respectively, indicating comparable, if not slightly superior, potency for the aglycone in this context. researchgate.net
This unusual characteristic suggests that, unlike other cardiac glycosides such as ouabain (B1677812) where the glycoside form is significantly more potent than its aglycone (Ki values of 97 nM for ouabain vs. 721 nM for ouabagenin), hellebrigenin's activity is not substantially diminished by the absence of the sugar. nih.gov
Table 1: Comparative Potency of this compound and Hellebrigenin in A549 Cancer Cells
| Compound | IC (µM) in A549 Cells researchgate.net |
| This compound | 6 |
| Hellebrigenin | 3 |
Influence of Chemical Modifications on this compound's Efficacy and Selectivity
Chemical modifications to the this compound structure can significantly alter its biological activity, including its efficacy and selectivity towards specific targets.
The steroid nucleus of bufadienolides like this compound contains several hydroxyl groups, particularly at positions C-3β, C-5, and C-14. The C-3 position is where the sugar moiety is typically attached in glycosides. nuph.edu.ua Modifications at these positions can influence the compound's biological activity. For example, the presence of an aldehyde group at C-10 is a distinguishing feature of hellebrigenin compared to other bufadienolides like gamabufotalin, which lacks this group. While specific detailed research findings on the impact of C-3 and C-19 positional modifications on this compound's activity were not extensively detailed in the provided search results beyond the glycosylation at C-3 and the C-10 aldehyde, it is generally understood for cardiac glycosides that oxygen substitution on the steroidal nucleus affects distribution and metabolism. More hydroxyl groups tend to lead to a more rapid onset of action and quicker elimination from the body. nuph.edu.ua
This compound and its derivatives exert their primary biological effects by binding to and inhibiting the Na/K-ATPase. adipogen.comlipidmaps.orgcaymanchem.com This binding is crucial for their mechanism of action, including their anticancer activity. nih.govresearchgate.net Unlike many other cardiotonic steroids, which often show higher binding affinity for the α2β1 and α3β1 Na/K-ATPase complexes, both this compound and hellebrigenin exhibit approximately two-fold higher binding affinity for the α1β1 complex. lipidmaps.orgcaymanchem.comnih.govbiocrick.comresearchgate.net This preferential binding to the α1β1 subunit is notable and correlates with their ability to inhibit cancer cell growth. lipidmaps.orgcaymanchem.com
Furthermore, in the context of Na/K-ATPase inhibition, hellebrigenin was found to be more effective than this compound, with inhibition constants (Ki) of 46 ± 6 nM and 103 ± 7 nM, respectively. nih.gov This contrasts with the typical pattern observed for compounds like ouabain, where the glycoside form (ouabain) has a lower Ki (97 ± 5 nM) and thus higher affinity than its aglycone (ouabagenin, Ki 721 ± 70 nM). nih.gov This suggests unique structural interactions for the this compound/hellebrigenin pair with the Na/K-ATPase. nih.gov
Table 2: Binding Affinity (Ki) to Human Na/K-ATPase α1β1 Complex nih.gov
| Compound | Ki (nM) for α1β1 Complex nih.gov |
| This compound | 103 ± 7 |
| Hellebrigenin | 46 ± 6 |
| Ouabain | 97 ± 5 |
| Ouabagenin | 721 ± 70 |
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that establish mathematical relationships between the chemical structure of compounds and their biological activity. rasayanjournal.co.inresearchgate.net These models aim to predict the biological effects of chemical compounds based on their molecular features, serving as a valuable alternative to costly and labor-intensive experimental screening. rasayanjournal.co.inresearchgate.net For bufadienolides, including this compound analogues, QSAR studies have been employed to understand the structure-cytotoxic activity relationship. google.com Such studies can provide insights into the optimal structural requirements for activity and help in the rational design of new derivatives with enhanced potency and selectivity. rasayanjournal.co.innih.govscielo.br While specific detailed QSAR findings solely for this compound analogues were not provided in the search results, the general application of QSAR to bufadienolides and related cardiac glycosides suggests that these methods would focus on correlating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) of this compound derivatives with their observed biological activities, such as Na/K-ATPase inhibition or cytotoxicity. rasayanjournal.co.inresearchgate.netscielo.br
Immunomodulatory and Other Pharmacological Aspects of Hellebrin
Immunomodulatory Effects of Hellebrin and Helleborus Extracts
The genus Helleborus has a long history in traditional medicine, with recent scientific investigations delving into its pharmacological properties, including its influence on the immune system. nih.govtandfonline.com Extracts from Helleborus species, which contain cardiac glycosides like this compound, have demonstrated notable immunomodulatory activities. nih.govresearchgate.net
Research has shown that extracts of Helleborus purpurascens can exert an immunostimulatory effect. nih.gov In a study involving a rat model with dexamethasone-induced immunosuppression, a hydroalcoholic extract of H. purpurascens was observed to have a potent immunostimulatory effect. nih.gov This suggests that certain constituents within the extract can enhance the body's immune response. The immunomodulatory effects are thought to be attributable to polar substances, potentially steroid glycosides. nih.gov
Further highlighting the immunostimulatory potential, an in vivo study on sheep demonstrated that a 5% decoction of H. purpurascens roots and rhizomes led to a significant increase in the number of lymphocytes and neutrophils 48 hours after injection, indicating an enhancement of the immune response. nih.gov
In addition to broad immunostimulatory effects, specific compounds isolated from Helleborus have been shown to modulate immune cells. Thionines, a class of peptides found in H. purpurascens, have been suggested as potential immunotoxins for use in tumor therapy due to their anticancer properties. nih.gov Saponins present in Helleborus are also recognized for their immunomodulatory activity. cabidigitallibrary.org
Specific Immune Cell Modulation by this compound
While direct studies on this compound's specific modulation of immune cells are limited, research on compounds isolated from Helleborus purpurascens, the plant source of this compound, provides significant insights. One such compound, designated MCS-18, has been shown to have distinct effects on key immune cells, namely dendritic cells (DCs) and B-cells. nih.gov
In a study on murine bone marrow-derived dendritic cells (BM-DCs), MCS-18 was found to inhibit the expression of crucial DC-specific molecules. nih.gov This inhibition resulted in an impaired capacity of the dendritic cells to stimulate T-cells, a critical step in initiating adaptive immune responses. nih.gov
Furthermore, MCS-18 demonstrated a modulatory effect on B-cells. nih.gov The study revealed that MCS-18 reduced B-cell proliferation and the production of immunoglobulins, suggesting an immunosuppressive role in the context of humoral immunity. nih.gov
In contrast to the immunosuppressive effects of MCS-18, extracts from H. purpurascens have also been shown to stimulate other immune cell populations. As mentioned previously, in vivo studies have demonstrated an increase in lymphocyte and neutrophil counts following administration of H. purpurascens extract, indicating a broader immunostimulatory potential. nih.gov
Table 1: Effects of Helleborus purpurascens Constituents on Immune Cells
| Compound/Extract | Immune Cell Type | Observed Effect | Reference |
|---|---|---|---|
| MCS-18 | Murine Bone Marrow-Derived Dendritic Cells (BM-DCs) | Inhibited expression of DC-specific molecules, leading to impaired T-cell stimulation. | nih.gov |
| MCS-18 | Murine B-Cells | Reduced proliferation and immunoglobulin production. | nih.gov |
| H. purpurascens root and rhizome extract | Sheep Lymphocytes | Increased count. | nih.gov |
| H. purpurascens root and rhizome extract | Sheep Neutrophils | Increased count. | nih.gov |
Underlying Immunological Pathways Influenced by this compound
The immunomodulatory actions of compounds from Helleborus purpurascens are linked to their influence on specific immunological pathways, particularly those involving key regulatory cytokines. The compound MCS-18 has been shown to upregulate the production of the immunomodulatory cytokines Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). nih.gov
IL-10 and TGF-β are crucial cytokines known for their roles in suppressing inflammatory responses and promoting immune tolerance. nih.gov By increasing the levels of these cytokines, MCS-18 can exert an enhanced immunosuppressive action, which holds therapeutic potential for conditions characterized by an overactive immune response. nih.gov
The mechanism of action of MCS-18 is thought to involve the blockage of Toll-like receptors, which play a fundamental role in the innate immune system's recognition of pathogens. nih.gov This action likely contributes to the upregulation of IL-10 and TGF-β and the subsequent modulation of the immune response. nih.gov
Broader Pharmacological Spectrum of Helleborus Constituents Relevant to this compound Research (excluding toxicity and basic properties)
The medicinal interest in the Helleborus genus extends beyond its immunomodulatory effects. Various compounds isolated from these plants have demonstrated a range of other pharmacological activities, including antiviral and anti-inflammatory properties. nih.govtandfonline.commdpi.com
Reported Antiviral Properties of Related Compounds
Several compounds found in Helleborus species have been reported to possess antiviral activity. cabidigitallibrary.org Glycosides, a class of compounds to which this compound belongs, are known to be active against a variety of riboviruses and adenoviruses. cabidigitallibrary.org This includes viruses such as influenza, Ebola virus, herpes simplex virus, and coronaviruses. cabidigitallibrary.org
Thionines, another class of peptides present in Helleborus purpurascens, also exhibit antimicrobial and antiviral activity. cabidigitallibrary.org A study investigating extracts from the roots of Helleborus bocconei demonstrated antiviral properties against several animal herpesviruses, including bovine alphaherpesvirus 1 (BoAHV1), caprine alphaherpesvirus 1 (CpAHV1), and equine alphaherpesvirus 1 (EqAHV1). mdpi.com The n-butanol extract, in particular, was effective at inhibiting the cytopathic effects of these viruses. mdpi.comnih.gov This suggests that phytochemicals present in Helleborus, such as flavonoids, alkaloids, saponins, and tannins, may contribute to its antiviral effects. mdpi.com
Anti-inflammatory Potential of Related Compounds
The anti-inflammatory properties of Helleborus constituents are a significant aspect of their pharmacological profile and a reason for their traditional use in treating inflammatory conditions like rheumatoid arthritis. nih.govtandfonline.com Anemonin, a degradation product of protoanemonin (B48344) found in Helleborus species, is known to have anti-inflammatory properties. cabidigitallibrary.org
The genus Helleborus is rich in various compounds that contribute to its anti-inflammatory effects, including steroids, flavonoids, and phenylpropanoids. nih.gov These compounds are believed to play a role in the plant's traditional use as an anti-inflammatory and analgesic agent. nih.govtandfonline.com
Drug Discovery and Therapeutic Development Perspectives for Hellebrin
Hellebrin as a Lead Compound for Novel Therapeutic Agents
This compound and hellebrigenin (B1673045) have been patented as lead compounds for the treatment of cancer. researchgate.net As members of the cardiotonic steroid family, they function as natural ligands and inhibitors of the Na+/K+-ATPase. aacrjournals.org The Na+/K+-ATPase is recognized as a crucial target for the development of anti-cancer drugs because of its versatile role as a signal transducer, its involvement in cell adhesion, and its abnormal expression and activity in various cancers. aacrjournals.orgulb.be
Preclinical evaluations have demonstrated the pharmacological potential of Helleborus plant extracts for cancer treatment, with several isolated compounds exhibiting potent effects. researchgate.netresearchgate.net this compound and hellebrigenin have shown potent cytotoxicity against human cancer cell lines. researchgate.netaacrjournals.org Research indicates that bufadienolides, the class to which this compound belongs, may possess a broader therapeutic window compared to cardenolides, another group of cardiotonic steroids. aacrjournals.org The isolation of this compound from Helleborus species with good yield has facilitated further exploration of its therapeutic potential. aacrjournals.org
Derivatization Strategies for Enhanced Therapeutic Profile of this compound
To improve the therapeutic profile of this compound, derivatization strategies have been employed. Hellebrigenin, the aglycon of this compound, can be produced through bioconversion using a glycolytic enzyme. aacrjournals.orggoogle.com Subsequent chemical modifications have focused on positions 19 of this compound and positions 3 and 19 of hellebrigenin to synthesize novel hemi-synthetic derivatives. aacrjournals.org
The selection of promising lead compounds from these derivatives is guided by a multi-faceted approach, including MTT cytotoxicity assays on human and rodent cancer cell lines, Na+/K+-ATPase inhibition assays, and in vivo determination of maximum tolerated doses. aacrjournals.org Studies have revealed a strong correlation between the cytotoxic activity of these evaluated derivatives against cancer cells and their ability to inhibit Na+/K+-ATPase. aacrjournals.org The most potent compounds demonstrated IC50 values for both cytotoxicity and Na+/K+-ATPase inhibition in the nanomolar range. aacrjournals.org Furthermore, these compounds exhibited notable selectivity towards cancer cell lines over normal human cell lines and potentially lower toxicity, suggesting the possibility of a larger therapeutic window. aacrjournals.orggoogle.com
Optimization for Bioavailability (e.g., Oral Bioavailability in Research Context)
Optimizing the bioavailability of small-molecule drugs is a critical challenge in drug development, often influencing the success of therapeutic candidates. mdpi.com Bioavailability is influenced by several key factors, including aqueous solubility, gastrointestinal permeability, first-pass metabolism, and efflux transport mechanisms. researchgate.net
This compound is classified under the Biopharmaceutical Classification System (BCS) as Class II, indicating that it possesses poor solubility but excellent permeability. researchgate.net However, it undergoes a significant first-pass effect, with approximately 50% being metabolized, which consequently limits its oral bioavailability and necessitates higher doses to achieve and maintain therapeutic levels. researchgate.net
Strategies to enhance bioavailability encompass rational structural modifications of the drug molecule, the application of advanced pharmaceutical formulation techniques, and the development of targeted delivery systems. mdpi.com Early-stage drug discovery utilizes computational assessments and high-throughput in vitro assays, such as Caco-2 cell permeability models, to identify and prioritize compounds with favorable absorption profiles for further development. mdpi.comnih.gov The choice of dosing vehicles and the development of bioavailability-enabling formulations are particularly important for compounds with poor water solubility. nih.gov
Addressing Therapeutic Index Limitations in this compound Research
A significant hurdle in the therapeutic development of cardiotonic steroids, including this compound, has been their narrow therapeutic index. aacrjournals.org A narrow therapeutic index (NTI) signifies that even minor variations in dose or blood concentration can lead to severe therapeutic failures or adverse drug reactions. aesnet.orgnih.gov The therapeutic index is generally defined as the ratio of the dose that produces a toxic effect in 50% of the population (LD50) to the dose that produces a desired therapeutic effect in 50% of the population (ED50). britannica.com
Despite this challenge, preliminary research suggests that bufadienolides may offer a larger therapeutic window compared to cardenolides. aacrjournals.org A primary objective in this compound research is to develop derivatives that exhibit higher efficacy while maintaining lower toxicity. researchgate.net For instance, hellebrigenin has demonstrated selective cytotoxicity against nasopharyngeal carcinoma (NPC) cell lines, leaving normal nasopharyngeal cells unharmed, which points towards an improved selectivity profile. researchgate.net The compounds developed from this compound have been noted to exhibit a low toxicity level, combining effective anti-tumor activity with a favorable toxicity profile. google.com
Evaluation of this compound in Combination Therapies
Compounds derived from this compound hold promise for use in combination with established cancer treatment modalities, including surgery, radiation therapy, and chemotherapy. google.comgoogle.com These compounds have the potential to enhance the sensitivity of tumor cells to radiation during radiotherapy and to potentiate or augment the damage inflicted on tumors by conventional chemotherapeutic agents. google.comgoogle.com Furthermore, they may be effective in sensitizing multidrug-resistant tumor cells, a critical aspect in overcoming treatment challenges. google.com
For example, certain Na+/K+-ATPase inhibitors, which include bufadienolides, have been observed to induce cell cycle arrest in cancer cells. nih.gov Their mechanisms of action in combination settings are implicated in various cellular pathways, such as mitochondria-mediated pathways and the PI3K/Akt signaling pathway. nih.gov
Future Research Directions and Unexplored Therapeutic Potential of this compound
The ongoing research on this compound and its derivatives highlights their significant potential for future therapeutic applications, particularly in various cancer types, including lung and breast cancer. dergipark.org.tr Further in vitro and in vivo investigations are essential to fully elucidate their efficacy and mechanisms. dergipark.org.tr A key area for future research involves a more comprehensive examination and characterization of the mechanisms of action of the diverse components found in Helleborus extracts, many of which remain not fully understood. mfd.org.mk
Innovative approaches, such as the development of novel carrier systems like chitosan (B1678972) phyto-nanocarriers, are being explored to enhance the bioavailability, biodistribution, and controlled release of Helleborus constituents. nih.gov The hydroalcoholic extract of Helleborus purpurascens, for instance, has been identified as a promising source for future medical applications in cancer therapy. researchgate.net
Identification of Novel Cellular Targets Beyond Na+/K+-ATPase
While the Na+/K+-ATPase is a well-established primary target for cardiotonic steroids like this compound, research is actively exploring additional cellular targets to broaden their therapeutic utility and understand their pleiotropic effects. aacrjournals.orgresearchgate.netnih.gov
Hellebrigenin, for example, has been shown to induce apoptosis in nasopharyngeal carcinoma (NPC) cells by specifically regulating coiled-coil-helix-coiled-coil-helix domain containing 2 (CHCHD2). researchgate.net Moreover, studies involving combination treatments with mitogen-activated protein kinase inhibitors have revealed the involvement of both extracellular signal-regulated kinases and c-Jun N-terminal kinases pathways in hellebrigenin-induced apoptosis in NPC cells. researchgate.net Hellebrigenin has also been observed to induce G2/M cell cycle arrest in HepG2 cells, associated with changes in Cyclin B1 and CDK1, and to trigger apoptosis via the mitochondrial apoptotic pathway. researchgate.net Beyond direct Na+/K+-ATPase inhibition, bufadienolides have been demonstrated to induce apoptosis, disrupt the cell cycle, promote differentiation, and inhibit cancer angiogenesis through a variety of intricate cellular pathways. nih.gov
Advanced Preclinical and Mechanistic Studies for this compound Development
This compound, a naturally occurring pregnane (B1235032) glycoside primarily isolated from plants of the Helleborus genus, such as Helleborus purpurascens and Helleborus niger, has garnered significant attention in drug discovery due to its potent biological activities wikipedia.orgfishersci.semims.com. As a steroidal cardiac diglycoside, its therapeutic potential, particularly in oncology, has been extensively investigated through advanced preclinical and mechanistic studies mims.com. These investigations have shed light on its intricate molecular targets and cellular effects, positioning it as a promising lead compound for further development mims.comnih.gov.
Mechanism of Action: Na+/K+-ATPase Inhibition A cornerstone of this compound's pharmacological activity lies in its potent inhibition of the Na+/K+-ATPase, a crucial ion pump embedded in the cell membrane uni.luuni.lu. This compound binds to this enzyme, effectively blocking its non-canonical function as a receptor for cardiac glycosides uni.luuni.lu. Distinct from other cardiac glycosides, this compound exhibits a notably higher affinity for the α1β1 subunit of the Na+/K+-ATPase compared to the α2β1 or α3β1 complexes uni.luuni.lu. This preferential binding to the α1β1 subunit is directly correlated with its observed growth inhibitory effects in various cancer cell lines uni.lu. The disruption of Na+/K+-ATPase activity by this compound leads to a cascade of downstream signaling events that contribute to its therapeutic effects nih.gov.
Anticancer Activity and Cellular Effects Preclinical studies have consistently demonstrated the significant anticancer potential of this compound and its aglycone form, hellebrigenin fishersci.seuni.luguidetopharmacology.org. Both compounds exhibit similar in vitro growth inhibitory effects across a broad spectrum of human cancer cell lines uni.luguidetopharmacology.org.
Key research findings highlight several mechanisms through which this compound exerts its cytotoxic effects on cancer cells:
Induction of Apoptosis: this compound induces caspase-dependent apoptosis in various cancer cell types, including Jurkat T cells uni.lu. Hellebrigenin has been shown to trigger apoptosis in pancreatic carcinoma cells (SW-1990 and BxPC-3) metabolomicsworkbench.org. This apoptotic pathway involves modulating the expression of key proteins: hellebrigenin increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio fishersci.semetabolomicsworkbench.org.
Induction of Autophagy: Beyond apoptosis, hellebrigenin also promotes autophagy in tumor cells fishersci.semetabolomicsworkbench.org. This process contributes to programmed cell death, further enhancing its anticancer efficacy metabolomicsworkbench.org.
Generation of Reactive Oxygen Species (ROS): Hellebrigenin has been observed to induce an increase in reactive oxygen species (ROS) within cancer cells, which subsequently leads to apoptosis fishersci.se.
Cell Cycle Arrest: Studies indicate that hellebrigenin can induce cell cycle arrest, specifically at the G0/G1 phase, in pancreatic cancer cells, thereby halting their proliferation metabolomicsworkbench.org.
Impact on Mitochondrial Metabolism: A common characteristic shared by cardiotonic steroids, including this compound, is their ability to dramatically reduce the oxygen consumption rate in treated cells uni.lu. This suggests a direct impact on mitochondrial oxidative phosphorylation, a critical energy-generating pathway in cells, which can be particularly disruptive to rapidly proliferating cancer cells uni.lu.
The growth inhibitory concentrations (IC50 values) of this compound and hellebrigenin have been determined across various human cancer cell lines, showcasing their potent activity uni.luguidetopharmacology.org.
Table 1: In Vitro Growth Inhibitory Effects of this compound and Hellebrigenin on Cancer Cell Lines
| Compound | Cell Line (Type) | IC50 (nM) uni.lu | IC50 (µM) guidetopharmacology.org |
| This compound | Various human cancer cell lines | 6-58 | - |
| This compound | A549 (Human lung adenocarcinoma) | - | 6 |
| Hellebrigenin | A549 (Human lung adenocarcinoma) | - | 3 |
| Hellebrigenin | SW-1990 (Human pancreatic carcinoma) | - | Potent |
| Hellebrigenin | BxPC-3 (Human pancreatic carcinoma) | - | Potent |
Note: "Potent" indicates strong inhibitory effects observed in studies, with specific nM/µM values not explicitly detailed in the cited snippets for these cell lines, but generally within the effective range for cardiac glycosides.
Table 2: Binding Affinity of this compound to Na+/K+-ATPase Subunits
| Compound | Na+/K+-ATPase Subunit Complex | Relative Binding Affinity uni.luuni.lu |
| This compound | α1β1 | Higher |
| This compound | α2β1 | Lower (approx. 2-fold less) |
| This compound | α3β1 | Lower (approx. 2-fold less) |
Preclinical Development Insights The promising preclinical data have positioned this compound and its derivatives as significant candidates for therapeutic development. This compound and hellebrigenin have been identified and patented as lead compounds for cancer treatment, underscoring their potential as novel anticancer agents mims.comsdsc.edu. Chemical modifications of this compound and hellebrigenin have been explored to generate novel hemi-synthetic derivatives, with structure-activity relationship analyses suggesting that hellebrigenin derivatives hold greater potential for further development nih.gov. Importantly, certain this compound derivatives have demonstrated good oral bioavailability in preclinical settings, indicating their potential for development as orally administered agents for cancer patients nih.gov. These findings highlight the ongoing efforts to optimize this compound's therapeutic profile and advance it through the drug discovery pipeline.
Q & A
Q. What methodologies are recommended for assessing Hellebrin's cytotoxic effects in vitro?
To evaluate this compound's cytotoxicity, combine MTT assays (measuring mitochondrial reductase activity via formazan production) with real-time cell analysis (xCELLigence RTCA) . MTT provides endpoint viability data (e.g., IC50 values), while xCELLigence tracks dynamic changes in cell proliferation, adhesion, and morphology over time (e.g., impedance measurements every 10 minutes for 68 hours). This dual approach captures both metabolic disruption (via MTT) and early morphological changes indicative of apoptosis (via xCELLigence) .
Q. How does this compound's glycosidic structure compare to its aglycone form (hellebrigenin) in anticancer activity?
Unlike most cardiac glycosides, this compound and its aglycone form, hellebrigenin, exhibit comparable growth inhibitory effects in cancer cells. Both bind to Na+/K+-ATPase α-subunits (α1β1, α2β1, α3β1) with similar affinity, disrupting ion gradients and mitochondrial function. This contrasts with other glycosides like digitoxin, where aglycones typically show reduced activity. Structural analysis suggests that this compound's sugar moieties do not significantly impair its bioactivity, possibly due to unique interactions with membrane receptors .
Advanced Research Questions
Q. How should researchers interpret discrepancies between MTT and xCELLigence results in this compound studies?
Discrepancies arise from methodological differences:
- MTT measures mitochondrial health but can underestimate early cytotoxicity due to delayed formazan accumulation.
- xCELLigence detects immediate changes in cell adhesion and morphology (e.g., apoptosis-induced shrinkage). For example, in H1299 lung cancer cells, xCELLigence showed significant cytotoxicity within 16 hours, while MTT detected viability reduction only after 26 hours. To resolve contradictions, validate results with complementary assays (e.g., Annexin V/PI staining for apoptosis) and analyze time-dependent data trends .
Q. What structural determinants of this compound enhance its selectivity for specific Na+/K+-ATPase isoforms?
this compound exhibits 2-fold higher binding affinity for α1β1 vs. α2β1/α3β1 isoforms, attributed to its bufadienolide core and sugar substituents . The 3-β-O-(β-D-glucopyranosyl-(1→4)-α-L-rhamnopyranosyl) group facilitates membrane penetration, while the lactone ring interacts with isoform-specific residues. Molecular docking studies suggest that α1's transmembrane domain accommodates this compound's bulky glycosides more effectively than other isoforms, explaining its unique pharmacological profile .
Q. How can researchers design experiments to study this compound's mitochondrial toxicity mechanisms?
Use metabolic flux analysis to measure oxygen consumption (OCR) and extracellular acidification (ECAR) rates. This compound suppresses OCR by >50% in PC-3 prostate cancer cells within 24 hours, indicating direct inhibition of oxidative phosphorylation. Pair this with FTIR spectroscopy to track lipid peroxidation and protein denaturation in mitochondria. For time-resolved data, integrate xCELLigence with live-cell imaging to correlate mitochondrial membrane potential (ΔΨm) collapse with morphological changes .
Q. What experimental strategies address this compound's variable sensitivity across cancer cell lines?
Sensitivity varies due to differences in Na+/K+-ATPase isoform expression (e.g., H1299 lung cells have higher α3 levels, correlating with lower IC50 [65.1 nM] vs. MCF-7 breast cells [1391 nM]). To investigate:
- Perform isoform-specific siRNA knockdown to identify critical α-subunits.
- Use transcriptomic profiling to link sensitivity to metabolic pathways (e.g., PI3K/Akt/mTOR inhibition in A375 melanoma cells).
- Compare this compound's effects with other bufadienolides (e.g., bufatalin) to isolate structure-activity relationships .
Methodological Considerations
Q. How can researchers optimize dose-response experiments for this compound?
Q. What statistical approaches are recommended for analyzing this compound's synergistic effects?
Apply Chou-Talalay combination index (CI) models to evaluate synergy with standard chemotherapeutics (e.g., doxorubicin). For example, this compound’s inhibition of Akt signaling may enhance paclitaxel efficacy in triple-negative breast cancer. Use ANOVA with post-hoc Tukey tests to compare treatment groups and control for multiple comparisons .
Data Contradiction Resolution
Q. Why do some studies report this compound-induced apoptosis, while others note autophagy?
Cell death mode depends on exposure duration and cell type . In PC-3 cells, this compound triggers apoptosis within 24 hours (via caspase-3 activation) but shifts to autophagy after 48 hours (LC3-II accumulation). Use lysosomal inhibitors (e.g., chloroquine) to differentiate pathways. Contradictions may also arise from assay limitations; for instance, MTT cannot distinguish apoptosis from autophagy .
Ethical and Reproducibility Guidelines
Q. How can researchers ensure reproducibility in this compound studies?
- Deposit raw data (e.g., xCELLigence impedance curves) in public repositories like Figshare.
- Follow ARRIVE guidelines for in vivo studies, including detailed dosing regimens and animal strain information.
- Validate findings across ≥3 independent cell lines and report batch numbers for this compound (e.g., Sigma-Aldrich H0162) to control for compound variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
